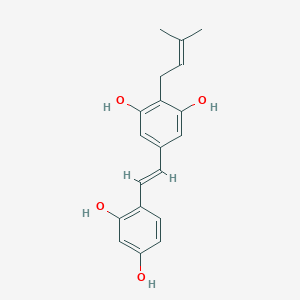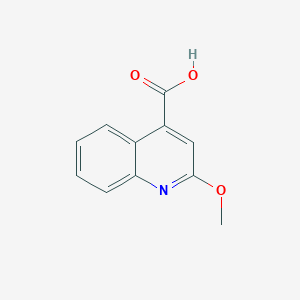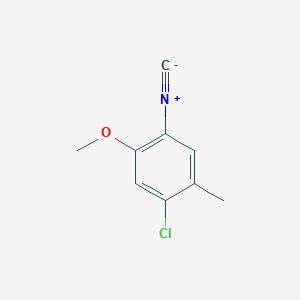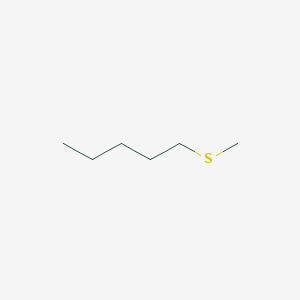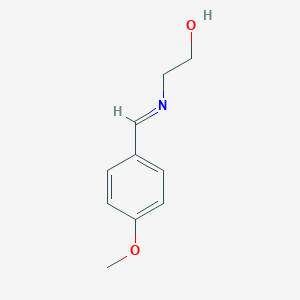
2-((p-Methoxybenzylidene)amino)ethanol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-((p-Methoxybenzylidene)amino)ethanol, also known as MBAAE, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in various fields. MBAAE is a Schiff base derivative that is synthesized through a condensation reaction between p-methoxybenzaldehyde and aminoethanol.
Aplicaciones Científicas De Investigación
2-((p-Methoxybenzylidene)amino)ethanol has been extensively studied for its potential applications in various fields such as medicine, chemistry, and materials science. In medicine, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit significant antitumor activity against various cancer cell lines. The compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit antifungal and antibacterial activity against various microorganisms.
In chemistry, 2-((p-Methoxybenzylidene)amino)ethanol has been used as a ligand in coordination chemistry. The compound forms stable complexes with metal ions such as copper, nickel, and cobalt. These complexes have been studied for their potential applications in catalysis and materials science.
Mecanismo De Acción
The mechanism of action of 2-((p-Methoxybenzylidene)amino)ethanol is not fully understood. However, it has been proposed that the compound induces apoptosis in cancer cells by inhibiting the activity of the enzyme topoisomerase II. Topoisomerase II is an enzyme that is involved in DNA replication and repair. Inhibition of this enzyme leads to DNA damage and cell death. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Biochemical and Physiological Effects:
2-((p-Methoxybenzylidene)amino)ethanol has been shown to exhibit significant biochemical and physiological effects. In vitro studies have shown that the compound induces apoptosis in cancer cells by inhibiting the activity of topoisomerase II. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol has been shown to inhibit the activity of the enzyme acetylcholinesterase, which is involved in the transmission of nerve impulses.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
2-((p-Methoxybenzylidene)amino)ethanol has several advantages and limitations for lab experiments. The compound is relatively easy to synthesize and has been extensively studied for its potential applications in various fields. Additionally, 2-((p-Methoxybenzylidene)amino)ethanol exhibits significant antitumor, antifungal, and antibacterial activity. However, the compound has some limitations such as low solubility in water and instability under acidic conditions.
Direcciones Futuras
For the study of 2-((p-Methoxybenzylidene)amino)ethanol include the development of more stable derivatives, exploration of its potential applications in catalysis and materials science, and further elucidation of its mechanism of action.
Métodos De Síntesis
2-((p-Methoxybenzylidene)amino)ethanol is synthesized through a condensation reaction between p-methoxybenzaldehyde and aminoethanol. The reaction is catalyzed by an acid catalyst such as hydrochloric acid, and the product is obtained through a simple workup procedure. The yield of 2-((p-Methoxybenzylidene)amino)ethanol can be improved by optimizing the reaction conditions such as temperature, solvent, and reactant ratios.
Propiedades
Número CAS |
1952-35-8 |
|---|---|
Nombre del producto |
2-((p-Methoxybenzylidene)amino)ethanol |
Fórmula molecular |
C10H13NO2 |
Peso molecular |
179.22 g/mol |
Nombre IUPAC |
2-[(4-methoxyphenyl)methylideneamino]ethanol |
InChI |
InChI=1S/C10H13NO2/c1-13-10-4-2-9(3-5-10)8-11-6-7-12/h2-5,8,12H,6-7H2,1H3 |
Clave InChI |
HFMJBAMWHBCZIS-UHFFFAOYSA-N |
SMILES |
COC1=CC=C(C=C1)C=NCCO |
SMILES canónico |
COC1=CC=C(C=C1)C=NCCO |
Otros números CAS |
1952-35-8 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



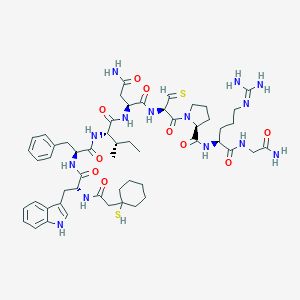


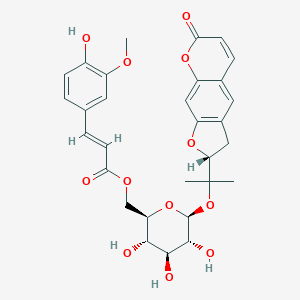
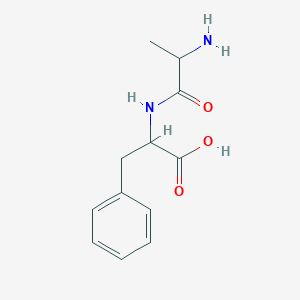

![(4S)-14,16-Dihydroxy-4-methyl-3-oxabicyclo[10.4.0]hexadeca-1(12),13,15-trien-2-one](/img/structure/B158290.png)


